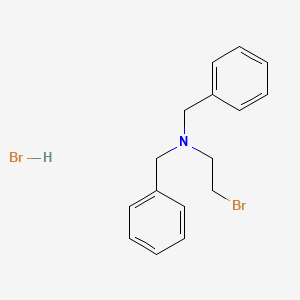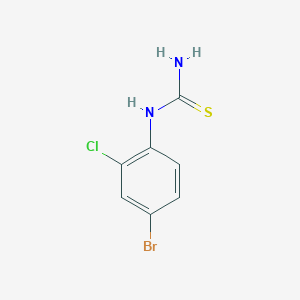
(4-Bromo-2-chlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-chlorophenyl)thiourea, also known as BCTU, is a synthetic compound that has been widely used in scientific research. BCTU is a thiourea derivative and is commonly used as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs play a crucial role in cellular signaling pathways, and their inhibition has been linked to various diseases such as cancer, diabetes, and autoimmune disorders. BCTU has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用机制
(4-Bromo-2-chlorophenyl)thiourea inhibits PTP activity by binding to the active site of the enzyme. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, and their inhibition by this compound results in the accumulation of phosphorylated proteins. The accumulation of phosphorylated proteins can lead to the activation of downstream signaling pathways, which can modulate cellular processes such as cell growth, differentiation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes, including insulin signaling, immune response, and cell growth. Inhibition of PTPs by this compound has been linked to the activation of downstream signaling pathways such as the insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in glucose homeostasis. This compound has also been shown to modulate the differentiation of stem cells and the development of cancer by inhibiting PTPs.
实验室实验的优点和局限性
(4-Bromo-2-chlorophenyl)thiourea is a potent and selective inhibitor of PTPs, making it a valuable tool for investigating the role of PTPs in cellular signaling pathways. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and its specificity for PTPs. This compound may also have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on (4-Bromo-2-chlorophenyl)thiourea. One direction is to investigate the potential therapeutic applications of this compound in diseases such as cancer and diabetes. Another direction is to develop more potent and selective inhibitors of PTPs based on the structure of this compound. Additionally, future research could investigate the off-target effects of this compound and develop strategies to minimize these effects.
合成方法
(4-Bromo-2-chlorophenyl)thiourea can be synthesized by reacting 4-bromo-2-chloroaniline with thiourea in the presence of a catalyst such as copper sulfate. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization or column chromatography.
科学研究应用
(4-Bromo-2-chlorophenyl)thiourea has been used in various scientific research studies to investigate the role of PTPs in cellular signaling pathways. This compound has been shown to inhibit the activity of several PTPs, including PTP1B, TC-PTP, and SHP-1. Inhibition of PTPs by this compound has been linked to the modulation of insulin signaling, immune response, and cell growth. This compound has also been used to study the effect of PTP inhibition on the differentiation of stem cells and the development of cancer.
属性
IUPAC Name |
(4-bromo-2-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWABWJNUHFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

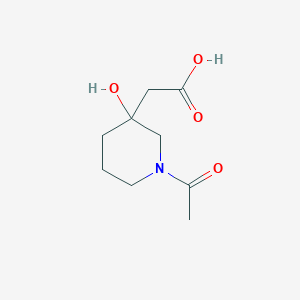

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2462426.png)
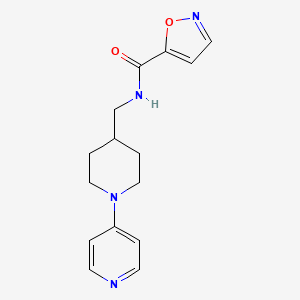
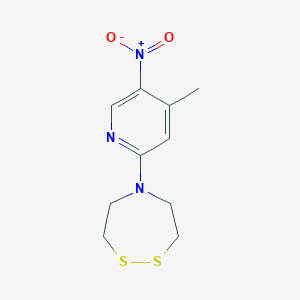
![2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2462430.png)
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B2462433.png)
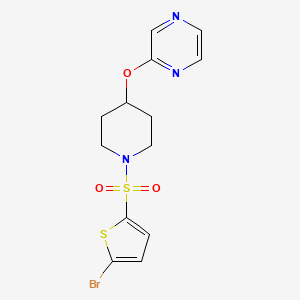
![4-Piperazin-1-yl-5H-pyrrolo[3,2-d]pyrimidine;dihydrochloride](/img/structure/B2462439.png)
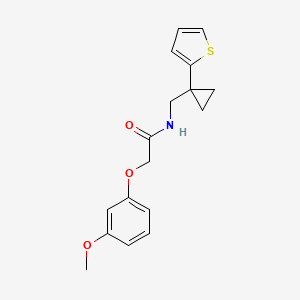
![2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2462442.png)
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2462443.png)
![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)
